
1-(Prop-2-yn-1-yl)-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Prop-2-yn-1-yl)-1H-pyrazole-4-carboxylic acid is an organic compound featuring a pyrazole ring substituted with a propynyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Prop-2-yn-1-yl)-1H-pyrazole-4-carboxylic acid typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction proceeds under mild conditions and leads to the formation of the desired pyrazole derivative. The reaction conditions often include the use of a base such as potassium hydroxide (KOH) and solvents like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Prop-2-yn-1-yl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propynyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
1-(Prop-2-yn-1-yl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(Prop-2-yn-1-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit enzymes involved in oxidative stress or inflammation, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
1-(Prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones: These compounds share the propynyl group and exhibit similar biological activities.
Propargylamines: Known for their applications in organic synthesis and medicinal chemistry.
Propargyl-containing heterocycles: Such as triazoles and imidazoles, which are used in various chemical and pharmaceutical applications.
Uniqueness: 1-(Prop-2-yn-1-yl)-1H-pyrazole-4-carboxylic acid is unique due to its combination of a pyrazole ring with a propynyl group and a carboxylic acid group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C7H6N2O2 |
|---|---|
Peso molecular |
150.13 g/mol |
Nombre IUPAC |
1-prop-2-ynylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C7H6N2O2/c1-2-3-9-5-6(4-8-9)7(10)11/h1,4-5H,3H2,(H,10,11) |
Clave InChI |
YVLFNHFOQTWQOO-UHFFFAOYSA-N |
SMILES canónico |
C#CCN1C=C(C=N1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


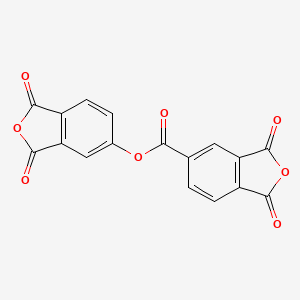
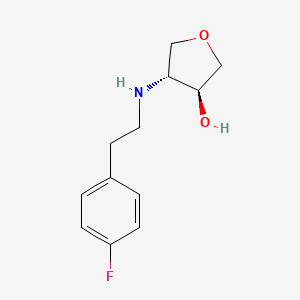
![Isopropyl [6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13356346.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B13356353.png)
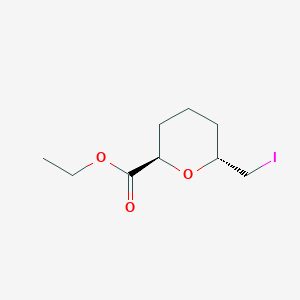
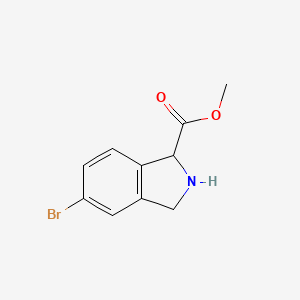
![Benzenesulfonylfluoride, 4-[[2-(2-bromo-4-nitrophenoxy)acetyl]amino]-](/img/structure/B13356382.png)
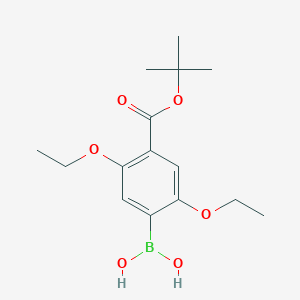



![N-(3-acetylphenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13356423.png)
![1-(3-chlorophenyl)-5-methyl-N-[4-(methylsulfonyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13356424.png)

